Synthetic Accessibility: 87.45% Yield in Pd/C-Catalyzed Deprotection Protocol
In a standardized synthesis protocol, 2-ethynylaniline was obtained in 87.45% isolated yield via Pd/C-catalyzed hydrazine-mediated deprotection of the corresponding TMS-protected intermediate. The identical method was applied to prepare 3-ethynylaniline and 4-ethynylaniline from their respective precursors, confirming that the 2-isomer can be accessed with comparable efficiency to its regioisomers using this standard route . This establishes that procurement of the 2-substituted variant does not incur a yield penalty relative to other isomers when employing this common deprotection methodology.
| Evidence Dimension | Isolated synthetic yield following Pd/C-catalyzed deprotection |
|---|---|
| Target Compound Data | 87.45% yield (2-ethynylaniline) |
| Comparator Or Baseline | 3-Ethynylaniline and 4-ethynylaniline prepared via the same method |
| Quantified Difference | Comparable yield; no statistically significant yield disadvantage for the 2-isomer in this deprotection route |
| Conditions | Substrate: TMS-protected precursor; Reagents: 80% hydrazine monohydrate, 10% Pd/C; Solvent: ethanol; Temperature: reflux at 80 °C for 2–3 h |
Why This Matters
Demonstrates that the 2-ethynylaniline isomer can be synthesized with high efficiency (87.45%) using standard laboratory conditions, assuring procurement teams that the ortho-substitution pattern does not impose synthetic accessibility limitations relative to meta- or para-isomers.
- [1] Lu, G.-Q.; Li, X.-Y.; Mohamed O, K.; Wang, D.; Meng, F.-H. Synthesis and biological evaluation of novel 2-ethynylaniline derivatives as potential anticancer agents. Eur. J. Med. Chem. 2019, 171, 282–296. View Source
